

Elenestinib: A Technical Guide to a Next-Generation KIT D816V Inhibitor

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Compound of Interest

Compound Name: Elenestinib

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Abstract

Elenestinib (BLU-263) is an investigational, orally bioavailable, next-generation tyrosine kinase inhibitor (TKI) that potently and selectively targets the KIT D816V mutation, a key driver in approximately 95% of systemic mastocytosis (SM) cases.[1] Developed by Blueprint Medicines, **elenestinib** is engineered for high selectivity and minimal penetration of the blood-brain barrier, aiming to provide a favorable safety profile by reducing the risk of central nervous system (CNS) side effects.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, experimental protocols, and available clinical data for **elenestinib**.

Chemical Structure and Properties

Elenestinib is a synthetic organic small molecule with a complex heterocyclic structure.

Chemical Structure

IUPAC Name: 2-{4-[4-(4-{5-[(1S)-1-amino-1-(4-fluorophenyl)ethyl]pyrimidin-2-yl}piperazin-1-yl)pyrrolo[2,1-f][2,4,5]triazin-6-yl]-1H-pyrazol-1-yl}ethan-1-ol[6]

SMILES: C--INVALID-LINK--(N)c2ncc(nc2)N3CCN(CC3)c4c5cc(cn5cn4)c6cnn(c6)CCO[6]

Physicochemical Properties

A summary of the key physicochemical properties of **elenestinib** is presented in Table 1. These properties are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. The calculated properties suggest that **elenestinib** is a moderately lipophilic molecule with multiple hydrogen bond donors and acceptors, consistent with its design as an orally bioavailable drug.

Property	Value	Source
Molecular Formula	C27H29FN10O	[6]
Molecular Weight	528.6 g/mol	[6]
CAS Number	2505078-08-8	[6]
Synonyms	BLU-263, BLU263	[6]
Calculated LogP	1.1	[6]
Hydrogen Bond Donors	3	PubChem
Hydrogen Bond Acceptors	11	PubChem
Polar Surface Area	150 Å ²	PubChem
Solubility	Soluble in DMSO	[7]

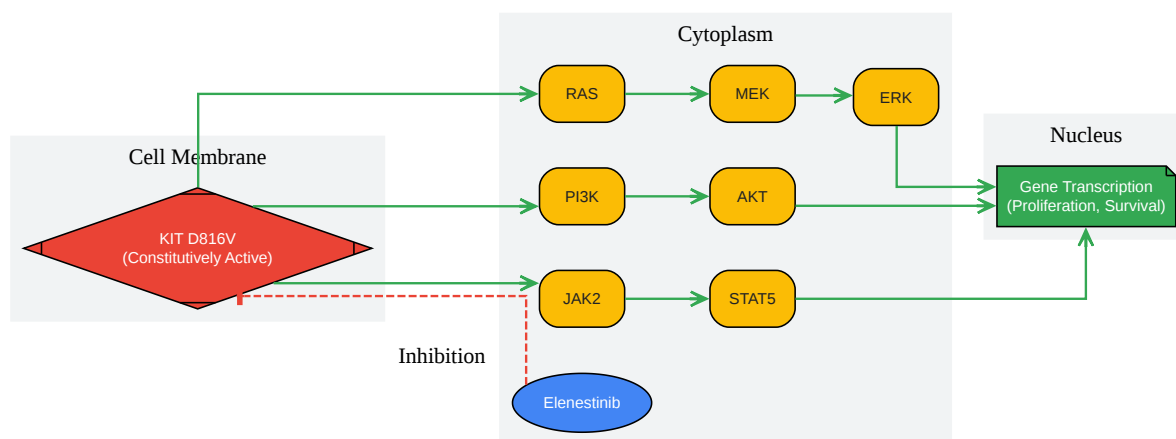
Table 1: Physicochemical Properties of **Elenestinib**.

Mechanism of Action and Signaling Pathway

Elenestinib is a highly selective inhibitor of the constitutively active KIT D816V mutant kinase. This mutation, an aspartate-to-valine substitution at codon 816 in the kinase activation loop, is a primary pathogenic driver in systemic mastocytosis. It leads to ligand-independent autophosphorylation and activation of the KIT receptor, resulting in uncontrolled mast cell proliferation and survival.

Elenestinib binds to the ATP-binding pocket of the KIT D816V kinase, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. The

key pathways dysregulated by KIT D816V and targeted by **elenestinib** include STAT5, PI3K/AKT, and RAS/MAPK (MEK/ERK).



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Caption: **Elenestinib** inhibits the constitutively active KIT D816V receptor, blocking downstream signaling pathways.

Preclinical and Clinical Data

In Vitro Potency and Selectivity

Elenestinib demonstrates potent and selective inhibition of KIT D816V in both biochemical and cellular assays. The IC₅₀ values highlight its high affinity for the mutant kinase over the wild-type (WT) form, which is a key attribute for minimizing off-target effects.

Assay Type	Target	IC50 (nM)
Biochemical	KIT D816V	0.24 (Kd)
Cellular	KIT D816V	4.3
Cellular (free base)	KIT D816V	6
Cellular (phosphate salt)	KIT D816V	0.2

Table 2: In Vitro Potency of **Elenestinib**.[\[7\]](#)[\[8\]](#)

Pharmacokinetics

Preclinical studies in rats have shown that **elenestinib** has limited brain penetration, with a brain-to-plasma ratio of 0.18.[\[7\]](#) Phase 1 clinical trial data in healthy volunteers indicated that **elenestinib** has linear pharmacokinetics, and its half-life supports once-daily dosing.[\[8\]](#) A clinical study in patients with advanced systemic mastocytosis is designed to further characterize the pharmacokinetic profile, including Cmax, Tmax, and AUC.[\[9\]](#)

Clinical Efficacy (HARBOR Trial)

The HARBOR trial (NCT04910685) is a Phase 2/3 study evaluating the efficacy and safety of **elenestinib** in patients with indolent systemic mastocytosis (ISM).[\[10\]](#) Part 1 of the study demonstrated dose-dependent reductions in key biomarkers of mast cell burden and improvements in patient-reported symptoms.[\[4\]](#)[\[5\]](#)

Dose (once daily)	Mean % Reduction in Serum Tryptase	Mean % Reduction in KIT D816V VAF
25 mg	-15.4%	-37.5%
50 mg	-50.9%	-70.3%
100 mg	-68.4%	-77.0%
Placebo	+3.3%	-2.5%

Table 3: Biomarker Reduction at 12 Weeks in the HARBOR Trial (Part 1).[\[4\]](#)

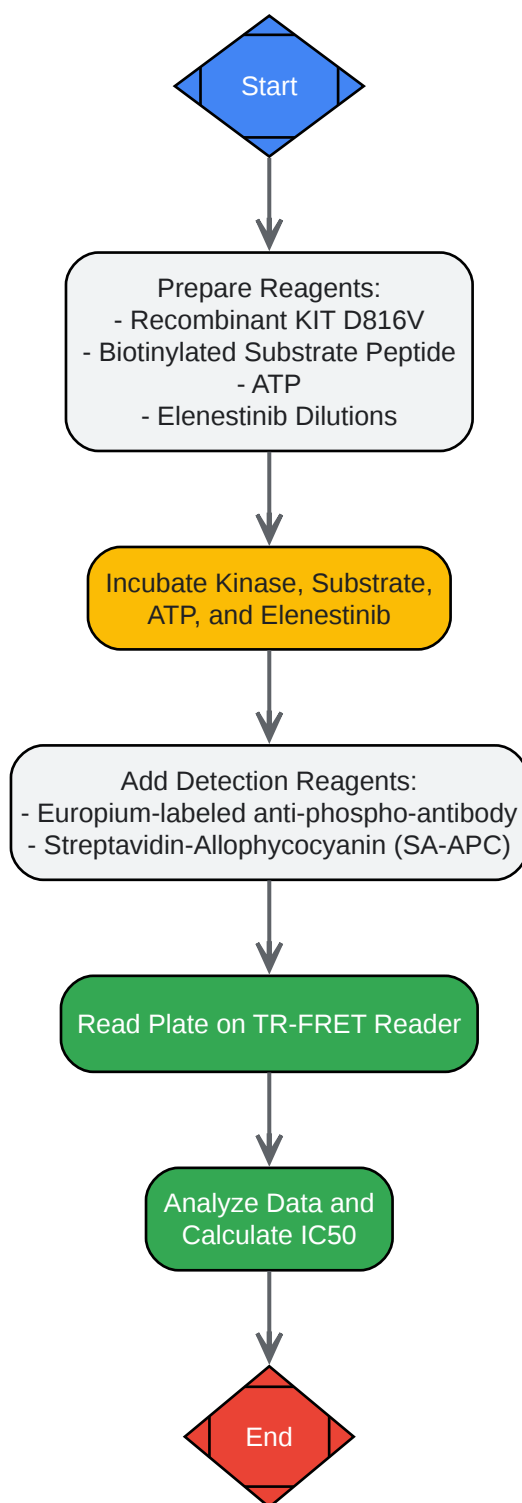
Patients treated with **elenestinib** also showed clinically meaningful improvements in total symptom score (TSS) compared to placebo.^[5] The safety profile was favorable, with no treatment-related serious adverse events or discontinuations due to adverse events.^[4]

Experimental Protocols

Detailed experimental protocols for the synthesis and specific assays for **elenestinib** are proprietary. However, based on standard methodologies in drug discovery, the following outlines the likely experimental approaches.

Kinase Inhibition Assay (Biochemical)

A common method to determine the biochemical potency (IC₅₀) of a kinase inhibitor is a time-resolved fluorescence energy transfer (TR-FRET) assay.



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Caption: A typical workflow for a TR-FRET based kinase inhibition assay.

Methodology:

- **Reagent Preparation:** Recombinant KIT D816V enzyme, a biotinylated peptide substrate, and ATP are prepared in a kinase reaction buffer. **Elenestinib** is serially diluted to create a concentration gradient.
- **Kinase Reaction:** The enzyme, substrate, ATP, and varying concentrations of **elenestinib** are incubated together in a microplate to allow the phosphorylation reaction to occur.
- **Detection:** A solution containing a europium-labeled antibody specific for the phosphorylated substrate and streptavidin conjugated to allophycocyanin (SA-APC) is added.
- **Signal Measurement:** If the substrate is phosphorylated, the antibody binds, bringing the europium donor and SA-APC acceptor into close proximity, resulting in a FRET signal that is measured on a plate reader.
- **Data Analysis:** The signal is plotted against the inhibitor concentration, and the IC50 value is determined using a non-linear regression analysis.

Cell-Based Proliferation Assay

The effect of **elenestinib** on the proliferation of cells expressing KIT D816V can be assessed using a cell viability assay, such as one based on the reduction of a tetrazolium salt (e.g., MTS or WST-1) or ATP content (e.g., CellTiter-Glo®).

Methodology:

- **Cell Culture:** A human mast cell line endogenously expressing or engineered to express KIT D816V (e.g., HMC-1.2) is cultured under standard conditions.
- **Treatment:** Cells are seeded into microplates and treated with a serial dilution of **elenestinib** for a period of 48-72 hours.
- **Viability Assessment:** A reagent that measures metabolic activity (proportional to cell number) is added to each well.
- **Signal Measurement:** The absorbance or luminescence is measured using a plate reader.
- **Data Analysis:** The signal is normalized to untreated controls, and the IC50 value is calculated by plotting the percentage of cell viability against the drug concentration.

Synthesis

The specific synthetic route for **elenestinib** is proprietary. However, based on its chemical structure, a plausible retrosynthetic analysis suggests a multi-step synthesis involving the coupling of several heterocyclic fragments. The synthesis of similar complex kinase inhibitors often involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) to form the key carbon-carbon and carbon-nitrogen bonds.

Conclusion

Elenestinib is a promising, next-generation, selective KIT D816V inhibitor with a well-defined mechanism of action and a favorable preclinical and early clinical profile. Its high potency against the target mutation, coupled with limited CNS penetration, suggests the potential for a strong therapeutic index in the treatment of systemic mastocytosis. The ongoing HARBOR trial will further elucidate its efficacy and safety, potentially offering a new, targeted therapeutic option for patients with this debilitating disease.

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